
LY2457546
概要
説明
LY2457546は、血管新生および腫瘍発生シグナル伝達に関与する複数の受容体型チロシンキナーゼの強力な経口バイオアベイラビリティ阻害剤です。 血管内皮増殖因子受容体2(KDR)、血小板由来増殖因子受容体β、FMS様チロシンキナーゼ3、Tie-2、およびEphファミリー受容体のメンバーなどの標的に対して著しい活性を示します .
準備方法
LY2457546の合成経路および反応条件は、複雑な有機合成技術を伴います。この化合物は、通常、主要な中間体の形成を含む一連の化学反応を介して合成され、続いてそれらを官能化して最終生成物を得ます。 This compoundの工業生産方法は、これらの合成経路の最適化を含み、収率と純度の向上、および大規模製造のためのスケーラビリティを確保する可能性があります .
化学反応の分析
LY2457546は、酸化、還元、置換反応など、さまざまなタイプの化学反応を受けます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、通常はthis compound分子に存在する官能基の修飾を伴います .
科学研究アプリケーション
This compoundは、化学、生物学、医学、および産業の分野において、幅広い科学研究アプリケーションを持っています。化学においては、受容体型チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。生物学および医学において、this compoundは、急性骨髄性白血病、肺癌、大腸癌、前立腺癌など、さまざまなタイプの癌における潜在的な治療効果について調査されています。 これらの癌のプレ臨床モデルで有効性が示されており、さらなる臨床開発のための有望な候補となっています .
科学的研究の応用
LY2457546 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of receptor tyrosine kinases. In biology and medicine, this compound is investigated for its potential therapeutic effects in various types of cancer, including acute myelogenous leukemia, lung cancer, colon cancer, and prostate cancer. It has shown efficacy in preclinical models of these cancers, making it a promising candidate for further clinical development .
作用機序
LY2457546の作用機序には、血管新生および腫瘍発生シグナル伝達に不可欠な複数の受容体型チロシンキナーゼの阻害が含まれます。これらのキナーゼを阻害することにより、this compoundは、腫瘍の増殖と血管新生を促進するシグナル伝達経路を破壊します。this compoundの分子標的は、血管内皮増殖因子受容体2、血小板由来増殖因子受容体β、FMS様チロシンキナーゼ3、Tie-2、およびEphファミリー受容体のメンバーを含みます。 これらの標的は、細胞増殖、生存、移動、血管新生など、さまざまな細胞プロセスに関与しています .
類似化合物との比較
LY2457546は、その活性プロファイルがユニークであり、他のマルチキナーゼ阻害剤とは区別されます。同様の化合物には、スニチニブとLY2401402が含まれますが、これらも複数の受容体型チロシンキナーゼを阻害しますが、活性スペクトルが異なります。たとえば、this compoundは、スニチニブよりもin vitro血管新生共培養モデルにおける内皮管形成の阻害において強力です。 さらに、this compoundは、スニチニブと比較して、急性骨髄性白血病のプレ臨床モデルにおいて優れた有効性を示しています .
生物活性
LY2457546 is a novel multikinase inhibitor that has garnered attention for its potent anti-angiogenic properties and efficacy against various cancers, particularly acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profile, clinical studies, and comparative efficacy with other treatments.
This compound functions primarily by inhibiting multiple receptor tyrosine kinases (RTKs) that are critical in angiogenesis and tumorigenesis. The key targets of this compound include:
- VEGFR2 (KDR) : A principal mediator of angiogenesis.
- PDGFRβ : Involved in blood vessel formation and stabilization.
- FLT-3 : Frequently mutated in AML, contributing to cell proliferation and survival.
- Tie-2 : Plays a significant role in vascular development and stability.
- Eph receptors : These are implicated in various cellular processes including angiogenesis.
The inhibition of these targets leads to reduced endothelial cell proliferation and migration, ultimately disrupting tumor blood supply and growth .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits superior potency in inhibiting endothelial tube formation compared to sunitinib, another well-known multikinase inhibitor. This was particularly evident in co-culture models that simulate angiogenesis . Additionally, this compound has shown effective inhibition of VEGF-driven autophosphorylation in various cellular contexts.
In Vivo Studies
In vivo studies have provided compelling evidence for the efficacy of this compound across different cancer models:
- Tumor Models : this compound has been tested in syngeneic rat mammary tumor models and human tumor xenografts derived from lung, colon, and prostate cancers. It demonstrated significant tumor regression and was well tolerated at various dosing schedules .
- AML Models : In a specific AML model featuring FLT3-ITD mutations, this compound resulted in complete tumor regression, outperforming sunitinib when normalized for equivalent doses .
Clinical Studies
A Phase I clinical trial evaluated the safety and biological activity of this compound in patients with relapsed AML. This study employed a nonrandomized, open-label design with dose escalation to determine the maximum tolerated dose (MTD) and assess pharmacokinetics. Key findings included:
- Biologically Effective Dose Range : The anticipated biologically effective dose range was identified between 100 mg and 400 mg daily .
- Safety Profile : The drug was generally well tolerated with manageable side effects typical of multikinase inhibitors, such as bone marrow suppression and skin changes .
Comparative Efficacy
A comparative analysis with sunitinib revealed that this compound not only inhibited angiogenesis more effectively but also showed greater potency against specific cancer types like AML. This positions this compound as a promising candidate for further clinical development.
Summary Table of Biological Activity
Target Kinase | Role in Angiogenesis | Inhibition by this compound | Clinical Relevance |
---|---|---|---|
VEGFR2 | Major angiogenic factor | Yes | Critical for tumor growth |
PDGFRβ | Blood vessel stability | Yes | Important for tumor vasculature |
FLT3 | AML proliferation | Yes | Targeted in AML therapy |
Tie-2 | Vascular integrity | Yes | Essential for endothelial cell function |
Eph receptors | Cell signaling | Yes | Implicated in various cancers |
特性
IUPAC Name |
2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYWLPDWPCWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908265-94-1 | |
Record name | LY-2457546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908265941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2457546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW8ACF2F4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。